N-cyclopropyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide typically involves multiple steps. One common method involves the reaction of hydrazonoyl halides with various precursors under specific conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazolo[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance yield, save time, and ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and ethanol. Reaction conditions often involve heating under reflux or using microwave-assisted techniques .
Major Products
The major products formed from these reactions include various thiazolo[4,5-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide involves its interaction with specific molecular targets and pathways. For example, it acts as a topoisomerase I inhibitor, stabilizing the topoisomerase I/DNA complex and inhibiting the proliferation of cancer cells . Additionally, it may interact with other molecular targets such as phosphatidylinositol 3-kinase and ubiquitin-specific protease 7 .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
Thiazole Derivatives: These compounds are known for their medicinal and biological properties, including antibacterial, antifungal, and antiviral activities.
Uniqueness
1-(7-Oxo-6,7-dihydro-thiazolo[4,5-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid cyclopropylamide is unique due to its specific structure, which includes a piperidine ring and a cyclopropylamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H17N5O2S |
---|---|
Molecular Weight |
319.38 g/mol |
IUPAC Name |
N-cyclopropyl-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H17N5O2S/c20-12(17-9-3-4-9)8-2-1-5-19(6-8)14-18-11-10(22-14)13(21)16-7-15-11/h7-9H,1-6H2,(H,17,20)(H,15,16,21) |
InChI Key |
KOUCXUPRKJMTOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C(=O)NC=N3)C(=O)NC4CC4 |
Origin of Product |
United States |
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